
3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
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Overview
Description
3-(4-(Methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is an intriguing compound with significant potential across various scientific fields. This compound features a unique combination of functional groups, including a methylsulfonyl phenyl ring, a pyridinyl triazole moiety, and a propanamide backbone. Its diverse structural components open up numerous avenues for chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves a multi-step process:
Formation of the 1,2,3-triazole ring:
Attachment of the pyridinyl group: : This usually involves nucleophilic substitution or palladium-catalyzed coupling reactions.
Introduction of the methylsulfonyl group: : Often achieved through sulfonylation of the phenyl ring using methyl sulfonyl chloride.
Formation of the propanamide backbone: : This can be accomplished through amidation reactions using suitable amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound could involve streamlined processes that maximize yield and efficiency. Automated continuous flow synthesis and advanced purification techniques could be employed to maintain high standards of purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfonyl group can be oxidized further to other sulfone derivatives under strong oxidizing conditions.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The halogen atoms, if any, on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substituting agents: : Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
Chemistry
The compound's versatility in chemical reactions makes it a valuable intermediate in synthetic organic chemistry.
Biology
Its interaction with biological macromolecules can be studied to understand binding affinities and biological activity.
Medicine
This compound has potential as a pharmacophore in drug discovery, particularly in designing inhibitors or activators for specific enzymes or receptors.
Industry
It could serve as a precursor for materials science applications, including the synthesis of polymers with specialized properties.
Mechanism of Action
Mechanism
This compound may interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, depending on the environment and target molecule.
Molecular Targets
Potential molecular targets include enzymes with active sites compatible with the compound’s functional groups and receptors with binding pockets accommodating its structure.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Methylsulfonyl)phenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide: : The presence of the triazole ring makes it unique compared to other sulfonyl phenyl derivatives.
N-(4-(Pyridin-4-yl)phenyl)-4-(methylsulfonyl)benzamide: : Differing amide linkages alter its reactivity and biological activity.
Uniqueness
The combination of a triazole ring with a sulfonyl phenyl group and a pyridinyl moiety creates a distinctive profile, enabling unique interactions and applications.
This compound's multifaceted nature makes it a topic of substantial interest in scientific research and industrial applications, promising further advancements in various fields.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-27(25,26)17-5-2-14(3-6-17)4-7-18(24)20-12-15-13-23(22-21-15)16-8-10-19-11-9-16/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVSPIFXXXAYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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